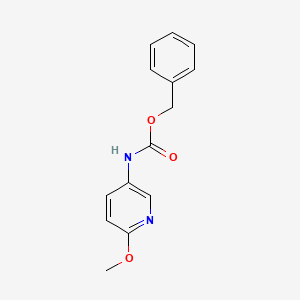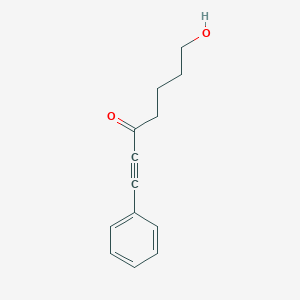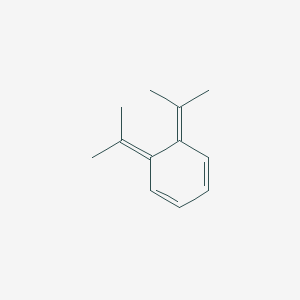
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by its unique structure, which includes two isopropylidene groups attached to a cyclohexa-1,3-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene typically involves the reaction of cyclohexa-1,3-diene with isopropylidene derivatives under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the cyclohexa-1,3-diene, followed by the addition of isopropylidene bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), sulfonyl chloride (SO₂Cl₂)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Halogenated or sulfonated cyclohexadienes
Aplicaciones Científicas De Investigación
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In biological systems, it may influence signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the isopropylidene groups.
Cyclohexa-1,4-diene: An isomer with double bonds at different positions.
1,3-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
Uniqueness
5,6-Di(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
66042-30-6 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
5,6-di(propan-2-ylidene)cyclohexa-1,3-diene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-8H,1-4H3 |
Clave InChI |
OAMHYUFAZBQLPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=CC1=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


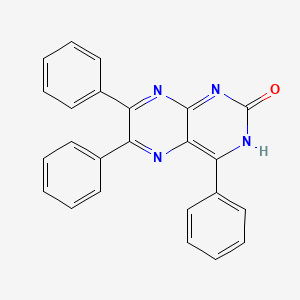


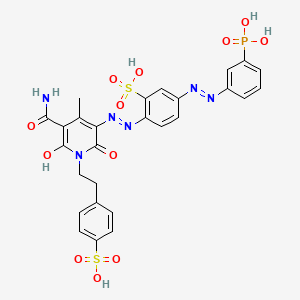
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)


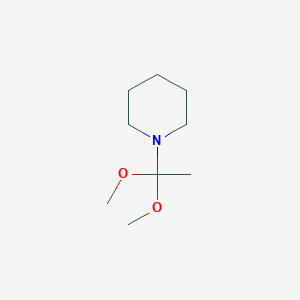

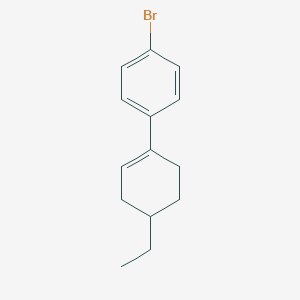
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
